(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate
Overview
Description
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C12H14Cl2NO2. It is a derivative of phenol and carbamate, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate typically involves the following steps:
Chlorination: The starting material, 5-ethyl-3-methylphenol, undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions.
Carbamoylation: The chlorinated product is then reacted with methyl isocyanate to form the methylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Chlorination: Using controlled temperature and chlorinating agents to achieve selective chlorination.
Efficient Carbamoylation: Employing catalysts and specific reaction conditions to facilitate the carbamoylation process.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby disrupting their normal function.
Cell Membrane Disruption: It can interact with cell membranes, leading to increased permeability and cell lysis.
Pathway Interference: The compound interferes with metabolic pathways, affecting cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-ethylphenol
- 2,4-Dichloro-3-methylphenol
- 5-Ethyl-3-methylphenol
Uniqueness
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and carbamate moiety make it particularly effective in its applications compared to similar compounds.
Properties
CAS No. |
672-06-0 |
---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-4-7-5-8(16-11(15)14-3)10(13)6(2)9(7)12/h5H,4H2,1-3H3,(H,14,15) |
InChI Key |
AZXKDALZKPSQGB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC |
Canonical SMILES |
CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC |
Appearance |
Solid powder |
672-06-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DRC 3321 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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